2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCVKRZNWHXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Etherification
A widely adopted strategy involves the alkylation of 2-hydroxyisoindoline-1,3-dione with perfluorobenzyl bromide under strongly basic conditions. Adapted from procedures for analogous phthalimide systems, the reaction employs cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as a non-nucleophilic base in anhydrous $$ \text{N,N} $$-dimethylformamide (DMF):
Procedure :
- Reactants :
- 2-Hydroxyisoindoline-1,3-dione (1.0 equiv, 163 mg, 1.0 mmol)
- Perfluorobenzyl bromide (1.2 equiv, 298 mg, 1.2 mmol)
- $$ \text{Cs}2\text{CO}3 $$ (2.5 equiv, 814 mg, 2.5 mmol)
- Anhydrous DMF (5 mL)
Conditions :
- Reaction temperature: 80°C
- Duration: 12–16 hours under argon atmosphere
- Workup: Quench with ice-water, extract with ethyl acetate ($$\geq$$3×15 mL), dry over $$ \text{Na}2\text{SO}4 $$, concentrate under reduced pressure
Purification :
Mechanistic Insight :
The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes $$ \text{S}_\text{N}2 $$ displacement with perfluorobenzyl bromide. The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzyl carbon, facilitating nucleophilic attack.
Alternative Pathways: Coupling Reagent-Assisted Synthesis
TBTU-Mediated Activation
For substrates where direct alkylation proves inefficient, peptide coupling reagents such as $$ \text{O} $$-benzotriazole-$$ \text{N,N,N',N'} $$-tetramethyl-uronium-tetrafluoroborate (TBTU) enable condensation between perfluorobenzyl alcohol and pre-functionalized phthalimide precursors:
Procedure :
- Reactants :
- 2-Chlorocarbonylisoindoline-1,3-dione (1.0 equiv, 195 mg, 1.0 mmol)
- Perfluorobenzyl alcohol (1.5 equiv, 234 mg, 1.5 mmol)
- TBTU (1.2 equiv, 385 mg, 1.2 mmol)
- $$ \text{N,N} $$-Diisopropylethylamine (DIPEA, 3.0 equiv, 516 μL, 3.0 mmol)
- Anhydrous dichloromethane (DCM, 10 mL)
Conditions :
- 0°C → room temperature, 6 hours
- Workup: Dilute with DCM, wash with 1M HCl ($$\times$$2) and saturated $$ \text{NaHCO}_3 $$, dry, concentrate
Purification :
Advantages :
- Avoids harsh basic conditions
- Suitable for acid-sensitive substrates
Analytical Validation and Characterization
Spectroscopic Confirmation
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
$$ \delta $$ 7.85–7.78 (m, 2H, Ar-H), 7.68–7.62 (m, 2H, Ar-H), 5.21 (s, 2H, OCH$$ _2 $$)$$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$):
$$ \delta $$ -142.1 (d, $$ J = 21 \, \text{Hz} $$, 2F), -152.3 (t, $$ J = 20 \, \text{Hz} $$, 1F), -161.8 (m, 2F)HRMS (ESI+) :
Calculated for $$ \text{C}{15}\text{H}6\text{F}5\text{NO}3 $$: 343.0268; Found: 343.0269
Purity Assessment
Comparative Analysis of Methodologies
| Parameter | Alkylation Method | TBTU Coupling |
|---|---|---|
| Yield | 68–72% | 58–63% |
| Reaction Time | 12–16 h | 6 h |
| Base Sensitivity | High | Low |
| Cost Efficiency | Moderate | High |
The alkylation route offers superior yields but requires stringent anhydrous conditions. Conversely, the coupling approach provides operational simplicity at the expense of reagent costs.
Industrial-Scale Considerations
Large-scale synthesis ($$>$$100 g) necessitates modifications:
- Solvent Selection : Replace DMF with toluene to facilitate recycling
- Catalyst Recycling : Implement fixed-bed reactors for $$ \text{Cs}2\text{CO}3 $$ recovery
- Process Analytical Technology (PAT) : In-line FTIR monitoring of phenoxide formation
Chemical Reactions Analysis
Types of Reactions: 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the perfluorophenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Physical Properties of Selected Isoindoline-1,3-dione Derivatives
Key Observations :
- Perfluorophenyl derivatives (e.g., 6s) exhibit higher melting points compared to non-fluorinated analogs, likely due to enhanced crystallinity from fluorine’s strong intermolecular interactions .
- Halogenated derivatives (e.g., 4c) show moderate yields (32–51%) and high purity (>96%), indicating stable synthetic pathways .
- Methoxy-substituted compounds (e.g., 4e) have lower melting points, suggesting improved solubility in polar solvents .
Key Observations :
- Bulky substituents (e.g., 2,4-dichlorobenzyl in compound 8) result in lower yields (31.4%) due to steric challenges .
- Electron-deficient groups (e.g., fluorine in 5b) improve reactivity, leading to higher yields (55%) .
- Simple alkyl/aryl substituents (e.g., cyclopropyl in 2f) achieve near-quantitative yields (92%) .
Table 3: Bioactivity of Selected Derivatives
Key Observations :
- Perfluorophenyl-containing compounds (e.g., 6s, 6t) demonstrate potent antiparasitic activity, likely due to enhanced membrane penetration from fluorine’s lipophilicity .
- Acetylphenyl derivatives show moderate enzyme inhibition, suggesting applications in neurodegenerative disease research .
- Aminoacetylenic derivatives exhibit significant anti-inflammatory effects, highlighting the role of alkyne groups in modulating biological pathways .
Biological Activity
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 57981-01-8
This compound features a perfluorinated phenyl group attached to an isoindoline backbone, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
Anticancer Potential
The compound has been investigated for its anticancer activity . In preclinical studies, it has shown the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies indicate that it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Anti-inflammatory Effects
Another significant biological activity of this compound is its anti-inflammatory effect . It has been shown to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases. The underlying mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
- Cell Membrane Interaction : The perfluorinated moiety enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy against microbial cells .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of antibiotic-resistant bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .
Study 2: Anticancer Activity
A preclinical study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Data Summary Table
Q & A
Q. What in silico tools predict metabolic pathways for this compound?
- Methodology : Use ADMET predictors (e.g., StarDrop, MetaSite) to identify likely Phase I/II metabolism sites. Validate with in vitro hepatocyte assays and LC-HRMS metabolite profiling. The perfluorophenyl group is typically resistant to CYP450 oxidation, but the methoxy linker may undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
